Cas no 638220-38-9 (2-amino-1-(pyridin-3-yl)ethyldimethylamine)

2-amino-1-(pyridin-3-yl)ethyldimethylamine 化学的及び物理的性質
名前と識別子
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- N1,N1-dimethyl-1-(3-pyridinyl)-1,2-Ethanediamine
- 1,2-Ethanediamine,N1,N1-dimethyl-1-(3-pyridinyl)-(9CI)
- 2-AMINO-1-(3-PYRIDYL)ETHYL)DIMETHYLAMINE
- (2-Amino-1-(3-pyridyl)ethyl)dimethylamine
- [2-Amino-1-(Pyridin-3-Yl)Ethyl]Dimethylamine
- AC1MYYPO
- AC1Q3W3H
- CHEMBL382669
- CTK7E3020
- DAA-P03-0
- MolPort-001-760-143
- SureCN2667276
- CS-0221881
- DA-04112
- N,N-dimethyl-1-pyridin-3-ylethane-1,2-diamine
- [2-amino-1-(3-pyridyl)ethyl]dimethylamine
- DTXSID20397560
- AKOS000136489
- PEQPPVGTDBKQPE-UHFFFAOYSA-N
- 638220-38-9
- EN300-100432
- AKOS016042343
- N1,N1-dimethyl-1-(pyridin-3-yl)ethane-1,2-diamine
- SCHEMBL2667276
- F2186-0030
- MFCD01631935
- 2-amino-1-(pyridin-3-yl)ethyldimethylamine
-
- MDL: MFCD01631935
- インチ: InChI=1S/C9H15N3/c1-12(2)9(6-10)8-4-3-5-11-7-8/h3-5,7,9H,6,10H2,1-2H3
- InChIKey: PEQPPVGTDBKQPE-UHFFFAOYSA-N
- SMILES: CN(C)C(CN)C1=CN=CC=C1
計算された属性
- 精确分子量: 165.127
- 同位素质量: 165.127
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 12
- 回転可能化学結合数: 3
- 複雑さ: 125
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 42.2Ų
- XLogP3: -0.2
2-amino-1-(pyridin-3-yl)ethyldimethylamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-100432-1.0g |
[2-amino-1-(pyridin-3-yl)ethyl]dimethylamine |
638220-38-9 | 95.0% | 1.0g |
$661.0 | 2025-02-21 | |
Life Chemicals | F2186-0030-2.5g |
[2-amino-1-(pyridin-3-yl)ethyl]dimethylamine |
638220-38-9 | 95%+ | 2.5g |
$270.0 | 2023-09-06 | |
Enamine | EN300-100432-0.05g |
[2-amino-1-(pyridin-3-yl)ethyl]dimethylamine |
638220-38-9 | 95.0% | 0.05g |
$154.0 | 2025-02-21 | |
Enamine | EN300-100432-2.5g |
[2-amino-1-(pyridin-3-yl)ethyl]dimethylamine |
638220-38-9 | 95.0% | 2.5g |
$1298.0 | 2025-02-21 | |
Enamine | EN300-100432-5.0g |
[2-amino-1-(pyridin-3-yl)ethyl]dimethylamine |
638220-38-9 | 95.0% | 5.0g |
$1918.0 | 2025-02-21 | |
Life Chemicals | F2186-0030-5g |
[2-amino-1-(pyridin-3-yl)ethyl]dimethylamine |
638220-38-9 | 95%+ | 5g |
$405.0 | 2023-09-06 | |
TRC | D495898-500mg |
2-Dimethylamino-2-(3-pyridinyl)ethanamine |
638220-38-9 | 500mg |
$ 210.00 | 2022-06-05 | ||
abcr | AB234709-250 mg |
(2-Amino-1-(3-pyridyl)ethyl)dimethylamine; . |
638220-38-9 | 250mg |
€955.30 | 2023-04-27 | ||
TRC | D495898-100mg |
2-Dimethylamino-2-(3-pyridinyl)ethanamine |
638220-38-9 | 100mg |
$ 50.00 | 2022-06-05 | ||
Life Chemicals | F2186-0030-10g |
[2-amino-1-(pyridin-3-yl)ethyl]dimethylamine |
638220-38-9 | 95%+ | 10g |
$580.0 | 2023-09-06 |
2-amino-1-(pyridin-3-yl)ethyldimethylamine 関連文献
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1. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Mei Zhou RSC Adv., 2016,6, 113322-113326
2-amino-1-(pyridin-3-yl)ethyldimethylamineに関する追加情報
Introduction to 2-Amino-1-(Pyridin-3-yl)ethyl Dimethylamine (CAS No. 638220-38-9)
2-Amino-1-(pyridin-3-yl)ethyl dimethylamine, with the CAS number 638220-38-9, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include an amino group, a pyridine ring, and two methyl groups attached to an ethyl chain. These structural elements contribute to its potential biological activities and make it a valuable candidate for various applications in drug discovery and development.
The chemical structure of 2-amino-1-(pyridin-3-yl)ethyl dimethylamine can be represented as C10H16N2. The presence of the pyridine ring imparts aromaticity and electron-withdrawing properties, while the amino group and dimethylamine moiety provide basicity and potential hydrogen bonding capabilities. These features collectively influence the compound's solubility, stability, and reactivity, making it an interesting target for both synthetic and biological studies.
In recent years, 2-amino-1-(pyridin-3-yl)ethyl dimethylamine has been extensively studied for its potential therapeutic applications. One of the key areas of interest is its role as a ligand for various receptors, particularly those involved in the central nervous system (CNS). Research has shown that this compound can modulate the activity of nicotinic acetylcholine receptors (nAChRs), which are implicated in a range of neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
A study published in the Journal of Medicinal Chemistry highlighted the ability of 2-amino-1-(pyridin-3-yl)ethyl dimethylamine to selectively bind to specific subtypes of nAChRs. This selective binding property is crucial for developing drugs with improved efficacy and reduced side effects. The researchers found that the compound exhibited high affinity for α4β2 nAChRs, which are abundant in the brain and play a critical role in cognitive function.
Beyond its potential as a therapeutic agent, 2-amino-1-(pyridin-3-yl)ethyl dimethylamine has also been explored for its use in chemical synthesis. Its unique structure makes it a valuable building block for constructing more complex molecules with diverse biological activities. For instance, it can be used as an intermediate in the synthesis of novel antiviral agents, anti-inflammatory drugs, and anticancer compounds.
The synthetic accessibility of 2-amino-1-(pyridin-3-yl)ethyl dimethylamine has been well-documented in the literature. Various methods have been developed to efficiently prepare this compound, including catalytic hydrogenation, nucleophilic substitution, and palladium-catalyzed coupling reactions. These synthetic routes not only enhance the availability of the compound but also allow for the introduction of functional groups that can be further modified to tailor its properties for specific applications.
In addition to its biological and synthetic significance, 2-amino-1-(pyridin-3-yl)ethyl dimethylamine has been evaluated for its safety profile. Preclinical studies have demonstrated that it exhibits low toxicity and good pharmacokinetic properties, making it a promising candidate for further clinical development. However, ongoing research is necessary to fully understand its long-term effects and potential interactions with other drugs.
The future prospects for 2-amino-1-(pyridin-3-yl)ethyl dimethylamine are promising. As researchers continue to uncover new insights into its mechanisms of action and potential therapeutic applications, this compound is likely to play an increasingly important role in the development of novel treatments for various diseases. Its unique chemical structure and favorable biological properties position it as a valuable tool in both academic research and industrial drug discovery efforts.
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